2-Vinylcyclopropanecarboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
36576-67-7 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
2-ethenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H8O2/c1-2-4-3-5(4)6(7)8/h2,4-5H,1,3H2,(H,7,8) |
InChI Key |
RITCJGIGTNSDKO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CC1C(=O)O |
Origin of Product |
United States |
Asymmetric Synthetic Methodologies for 2 Vinylcyclopropanecarboxylic Acid and Its Stereoisomers
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries represents a powerful strategy in asymmetric synthesis. uwindsor.cayork.ac.uk This approach involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction, which is then cleaved to yield the desired enantiomerically enriched product. uwindsor.cayork.ac.uk
Utilizing Nickel(II) Complexes of Glycine (B1666218) Schiff Bases
A prominent and robust method for the asymmetric synthesis of α-amino acids involves the use of nickel(II) complexes of Schiff bases derived from glycine and a chiral ligand. nih.govdigitellinc.comnih.gov These square-planar complexes serve as chiral nucleophilic glycine equivalents, allowing for stereocontrolled alkylation and subsequent cyclization to form the desired cyclopropane (B1198618) ring. nih.govresearchgate.net
A successful strategy for the asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) employs a sequential SN2–SN2′ dialkylation of a chiral Ni(II) complex of a glycine Schiff base. researchgate.netrsc.org This process involves an initial phase-transfer catalyzed (PTC) alkylation (SN2), followed by a homogeneous SN2′ cyclization. researchgate.netrsc.org
One approach utilizes an axially chiral Ni(II) complex of a glycine Schiff base. nih.govresearchgate.net The alkylation and cyclization of this complex have been shown to proceed with excellent yields and high diastereoselectivity, making it a practical method for the synthesis of (1R,2S)-vinyl-ACCA. nih.govresearchgate.net The reactions are performed under operationally convenient conditions and have been successfully scaled up. researchgate.netrsc.org
| Starting Material | Reaction Steps | Product | Diastereomeric Excess (de) | Yield | Ref |
| (R)-N-(benzyl)proline-derived glycine Schiff base Ni(II) complex | 1. PTC alkylation (SN2) 2. Homogeneous SN2' cyclization | (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid | Not Specified | Not Specified | rsc.org |
| Axially chiral Ni(II) complex of glycine Schiff base | Two-step SN2 and SN2' alkylation | (1R,2S)-vinyl-ACCA | Excellent | Excellent | nih.govresearchgate.net |
The homologation of chiral Ni(II) complexes of glycine Schiff bases through reactions like aldol (B89426) and Mannich-type additions provides a pathway for the synthesis of various α-amino acids with predictable stereochemistry. nih.gov These reactions can introduce two new stereogenic centers in a single step with thermodynamically controlled stereoselectivity. nih.gov While not directly a synthesis of 2-vinylcyclopropanecarboxylic acid, the principles of diastereoselective control established in these homologation reactions are fundamental to the broader application of these nickel complexes in asymmetric synthesis. The stability and reactivity of these complexes are influenced by both electronic and steric factors of the glycine and the chiral ligand. digitellinc.com
Biocatalytic Approaches to Enantiopure Forms
Biocatalysis offers an environmentally friendly and highly selective alternative for obtaining enantiomerically pure compounds. nih.gov Enzymatic reactions can be employed to resolve racemic mixtures, selectively transforming one enantiomer and allowing for the separation of the other.
Enzymatic Resolution of Racemic Mixtures (e.g., Esterase-mediated)
A scalable process for producing derivatives of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid in greater than 99% enantiomeric excess (ee) has been developed. nih.govacs.org This strategy involves the initial synthesis of racemic vinyl-ACCA derivatives through the dialkylation of a glycine Schiff base with trans-1,4-dibromo-2-butene. nih.govresearchgate.net The resulting racemic ester is then resolved using an inexpensive and readily available esterase, such as Alcalase 2.4L. nih.govresearchgate.net
A challenge encountered during this enzymatic resolution was product inhibition, which led to extended reaction times. nih.govacs.org To overcome this, two strategies were successfully implemented: enrichment of the racemic mixture through chemical resolution via diastereomeric salt formation prior to the enzymatic step, or the use of more forceful conditions during the enzymatic reaction. nih.govacs.org A combination of partial chemical enrichment with di-p-toluoyl-D-tartaric acid followed by enzymatic resolution proved to be an effective, albeit still lengthy, process on a large scale. amazonaws.com Another biocatalytic approach utilized the newly isolated Sphingomonas aquatilis for the asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester. acs.org
| Racemic Substrate | Enzyme | Strategy | Product | Enantiomeric Excess (ee) | Ref |
| Racemic vinyl-ACCA ester | Alcalase 2.4L | Kinetic Resolution | (1R,2S)-vinyl-ACCA derivative | >99% | nih.govresearchgate.net |
| Enriched (1R,2S)-N-Boc-vinyl-ACCA ester | Alcalase 2.4L | Kinetic Resolution | (1R,2S)-N-Boc-vinyl-ACCA | 98% | amazonaws.com |
| Racemic N-Boc-vinyl-ACCA ethyl ester | Sphingomonas aquatilis | Asymmetric Synthesis | (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester | Not Specified | acs.org |
Phase-Transfer Catalysis (PTC) in Asymmetric Cyclopropanation
Phase-transfer catalysis (PTC) is a valuable technique in organic synthesis that facilitates reactions between reactants in different phases. unimi.it In asymmetric PTC, a chiral phase-transfer catalyst is used to control the stereochemical outcome of the reaction, offering a practical and often greener alternative to other synthetic methods. unimi.itresearchgate.net
The asymmetric cyclopropanation of (E)-N-phenylmethyleneglycine ethyl ester with trans-1,4-dibromo-2-butene has been achieved using a chiral phase-transfer catalyst. researchgate.netacs.org High-throughput screening techniques were instrumental in identifying an effective cinchonidine-derived catalyst. researchgate.netacs.org This method provided the desired (1R,2S)-1-(E)-N-phenylmethyleneamino-2-vinylcyclopropanecarboxylic acid ethyl ester with enantiomeric excesses up to 84%. researchgate.netacs.org Further investigations into the mechanism of this PTC reaction, including analysis of catalyst decomposition pathways, have led to significant improvements in the robustness of the process. nih.gov The use of wet milling has also been shown to dramatically accelerate this phase-transfer reaction. nih.gov While asymmetric PTC has been applied to various cyclopropanation reactions, its use with chalcones and bromomalonates has also been explored, highlighting the versatility of this approach. documentsdelivered.comnih.gov
| Substrate | Reagent | Catalyst | Product | Enantiomeric Excess (ee) | Ref |
| (E)-N-phenylmethyleneglycine ethyl ester | trans-1,4-dibromo-2-butene | Cinchonidine-derived catalyst | (1R,2S)-1-(E)-N-phenylmethyleneamino-2-vinylcyclopropanecarboxylic acid ethyl ester | up to 84% | researchgate.netacs.org |
| (E)-N-benzylideneglycine ethyl ester | Not Specified | Not Specified | (1R,2S)-1-amino-2-vinylcyclopropane-carboxylic acid-derived sulfonamide and ethyl ester | ≥99% | nih.gov |
Catalyst Design and Enantioselectivity
The success of asymmetric cyclopropanation hinges on the design of the chiral catalyst, which directly influences the enantioselectivity of the reaction. Research has focused on two primary classes of catalysts: phase-transfer catalysts and rhodium-based catalysts.
In the realm of phase-transfer catalysis (PTC), cinchonidine-derived catalysts have proven effective. A concise asymmetric synthesis of the ethyl ester of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid was developed using a chiral PTC approach. acs.org Through high-throughput screening of various N-(fluoro-substituted)benzylcinchonidinium catalysts, an optimal catalyst was identified that yielded the desired product in up to 84% enantiomeric excess (ee). acs.org On a laboratory scale, this process achieved a 78% yield and a 77.4% ee. acs.org
Another powerful class of catalysts for asymmetric cyclopropanation involves dirhodium(II) complexes. While applied to the synthesis of the related 2-phenylcyclopropan-1-amino acid, the principles of catalyst design are highly relevant. Studies have shown that rhodium(II) N-(arylsulfonyl)prolinate catalysts are highly effective for the decomposition of vinyldiazomethanes to form cyclopropanes. emory.edu The enantioselectivity was optimized by modifying the catalyst structure, with tetrakis[N-[(4-dodecylphenyl)sulfonyl]-(L)-prolinato]dirhodium emerging as a superior catalyst. emory.edu The structure of the carbenoid precursor is also critical; the highest enantioselectivities were achieved when combining a small electron-withdrawing group (like a methyl ester) with an electron-donating group (like a vinyl group) on the carbenoid. emory.edu
Table 1: Catalyst Performance in Asymmetric Cyclopropanation
| Catalyst Class | Specific Catalyst Example | Substrate | Max. Enantiomeric Excess (ee) |
|---|---|---|---|
| Phase-Transfer Catalyst (PTC) | Cinchonidine-derived | (E)-N-Phenylmethyleneglycine ethyl ester | 84% acs.org |
| Rhodium(II) Catalyst | Tetrakis[N-[(4-dodecylphenyl)sulfonyl]-(L)-prolinato]dirhodium | Vinyldiazomethane | High (exact % varies with substrate) emory.edu |
Mechanistic Aspects of PTC Cyclopropanation
Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving catalyst performance. A detailed mechanistic investigation into the asymmetric PTC cyclopropanation to form a derivative of 1-amino-2-vinylcyclopropane-carboxylic acid has provided significant insights. nih.gov This investigation included an analysis of the catalyst's decomposition pathway, which is critical for maintaining catalytic activity over time. nih.gov
Based on these studies, a model for the stereo-selectivity was postulated, guided by computational calculations. nih.gov The PTC cyclopropanation is considered a Michael-Initiated Ring Closure (MIRC) reaction. In this process, the chiral catalyst, a quaternary ammonium (B1175870) salt derived from a Cinchona alkaloid, forms a tight ion pair with the enolate of the glycine imine substrate. This chiral, non-covalent complex then approaches the electrophile (trans-1,4-dibromo-2-butene). The specific geometry of the catalyst-substrate complex sterically shields one face of the nucleophilic enolate, directing the alkylating agent to the opposite face. This controlled approach dictates the stereochemistry of the initial alkylation. A subsequent intramolecular cyclization (ring closure) with the expulsion of the second bromide ion forms the cyclopropane ring, establishing the final stereochemistry of the product. nih.govresearchgate.net The rigidity and specific conformation of the catalyst are paramount in achieving high levels of stereocontrol. nih.gov
Chemical Resolution Strategies
When asymmetric synthesis is not perfectly selective or when a racemic synthesis is more economical, chemical resolution provides a pathway to obtaining enantiomerically pure compounds. This strategy involves separating a mixture of enantiomers by converting them into diastereomers, which have different physical properties and can be separated.
Diastereomeric Salt Formation
A common and effective method for resolving racemic carboxylic acids or amines is through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent (a chiral base for a racemic acid, or a chiral acid for a racemic base). The resulting products are a pair of diastereomeric salts, which typically exhibit different solubilities in a given solvent, allowing one to be selectively crystallized. wikipedia.org
In the context of this compound derivatives, this strategy has been successfully applied. For the resolution of (1R,2S)-1-amino-2-vinyl-cyclopropanecarboxylic ester, a chemical resolution procedure was developed using di-p-toluoyl-(D)-tartaric acid as the resolving agent to access the product in high enantiomeric excess. nih.gov In other work, while enzymatic resolution was the primary method, it was noted that enriching the racemic vinyl-ACCA starting material through chemical resolution via diastereomeric salt formation led to significant improvements in process throughput. nih.govacs.org This highlights the industrial utility of diastereomeric salt formation as either a standalone method or as a complementary step to other resolution techniques. nih.govacs.org
Table 2: Resolving Agents for Diastereomeric Salt Formation
| Resolving Agent | Compound Resolved | Outcome |
|---|---|---|
| Di-p-toluoyl-(D)-tartaric acid | Racemic 1-amino-2-vinyl-cyclopropanecarboxylic ester | Access to (1R,2S)-enantiomer in high ee nih.gov |
| Unspecified | Racemic vinyl-ACCA | Enrichment of desired enantiomer, improving overall process throughput nih.govacs.org |
Scalable Synthesis and Process Optimization
Transitioning a synthetic route from a laboratory curiosity to a viable industrial process requires significant development and optimization. The focus shifts to cost, safety, efficiency, and robustness to produce materials on a large scale.
Development of Large-Scale Preparations
The synthesis of derivatives of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid has been successfully scaled up to meet the demands of pharmaceutical development. The synthetic strategy, which begins with the dialkylation of a glycine Schiff base using trans-1,4-dibromo-2-butene followed by resolution, has been proven to be robust. This chemistry was scaled up to produce multi-kilogram quantities of this crucial building block, demonstrating its applicability for large-scale manufacturing. nih.govacs.orgresearchgate.net The successful translation from a lab-scale procedure to a large-scale process underscores the practicality and efficiency of the developed synthetic route. nih.govacs.org
Optimization of Reaction Conditions for Industrial Viability
For a process to be industrially viable, every step must be optimized for maximum throughput, yield, and cost-effectiveness. In the synthesis of vinyl-ACCA derivatives, several key optimizations have been reported.
For the asymmetric PTC cyclopropanation, a significant process acceleration was achieved through a physical processing technique. The use of wet milling was shown to dramatically speed up the phase-transfer reaction, reducing batch times and increasing reactor efficiency. nih.gov Furthermore, the initial dialkylation steps were carefully studied to optimize conditions that selectively deliver the desired diastereomer, minimizing the formation of unwanted side products and simplifying purification. nih.govacs.org These combined optimizations in chemical and physical processing were essential for creating a robust, efficient, and economically feasible large-scale synthesis. nih.govnih.govacs.org
Chemical Reactivity and Mechanistic Investigations of 2 Vinylcyclopropanecarboxylic Acid
Transformations Involving the Cyclopropane (B1198618) Ring
The strained three-membered ring of 2-vinylcyclopropanecarboxylic acid and its derivatives is susceptible to a variety of transformations, primarily characterized by ring-opening reactions and rearrangements. These reactions are driven by the release of ring strain and can be initiated thermally, photochemically, or through catalysis.
Ring-Opening Reactions and Rearrangements
The vinylcyclopropane (B126155) to cyclopentene (B43876) rearrangement is a well-documented thermal process that involves the conversion of a vinyl-substituted cyclopropane to a cyclopentene. wikipedia.org This rearrangement can proceed through either a diradical-mediated two-step mechanism or a concerted, orbital-symmetry-controlled pericyclic pathway. wikipedia.org The operative mechanism is highly dependent on the specific substrate and reaction conditions. wikipedia.org A significant drawback of this rearrangement is the high activation energy, often requiring temperatures between 500-600 °C, which can lead to competing side reactions. wikipedia.org
In the context of this compound derivatives, these rearrangements can be influenced by the substituents on the cyclopropane ring and the vinyl group. For instance, the presence of an amino group, as in (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA), a key building block for hepatitis C virus (HCV) protease inhibitors, introduces additional complexity to its reactivity profile. acs.orgnih.gov
Acid-catalyzed ring-opening reactions of cyclopropanated heterocyclic systems have also been investigated. For example, the reaction of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohol nucleophiles in the presence of an acid catalyst resulted in the cleavage of the C–O bond, rather than the N–O bond or the cyclopropane ring itself. beilstein-journals.org This highlights the nuanced reactivity of such systems, where the reaction pathway can be selectively directed.
Mechanistic Studies of Cyclopropane Ring Formation
The synthesis of the 2-vinylcyclopropane moiety often involves a cyclopropanation reaction. One key strategy for the preparation of derivatives of this compound is the dialkylation of a glycine (B1666218) Schiff base with trans-1,4-dibromo-2-butene. acs.orgnih.gov Mechanistic studies of this process focus on understanding the factors that control diastereoselectivity. The choice of base and solvent can significantly impact the ratio of diastereomers formed. For example, using lithium tert-butoxide in a mixture of toluene (B28343) and TBME has been shown to be effective. amazonaws.com
Phase-transfer catalysis offers another avenue for stereoselective cyclopropanation. The use of a chiral cinchonidine-derived catalyst in the reaction of (E)-N-phenylmethyleneglycine ethyl ester with trans-1,4-dibromobut-2-ene under solid-liquid phase transfer conditions has been shown to produce the desired (1R,2S)-vinyl-ACCA ethyl ester with high enantiomeric excess. researchgate.net
Reactions of the Vinyl Moiety
The vinyl group of this compound provides a handle for a range of chemical transformations, including cycloadditions and electrophilic and radical-mediated reactions.
Cycloaddition Reactions (e.g., Ring-Closing Metathesis Applications)
The vinyl group can participate in various cycloaddition reactions. libretexts.org A particularly significant application is its use in ring-closing metathesis (RCM) to form macrocyclic structures. drughunter.comorganic-chemistry.org RCM has become a powerful tool in drug discovery for synthesizing macrocycles that can exhibit enhanced binding potency and selectivity to biological targets. drughunter.com For instance, derivatives of this compound have been incorporated into peptide chains, and the vinyl group, along with another olefinic moiety in the peptide, can undergo RCM to create a macrocyclic peptide. This strategy has been employed in the synthesis of inhibitors for the hepatitis C virus NS3 protease. acs.org
The efficiency and selectivity of RCM reactions are highly dependent on the choice of catalyst (e.g., Grubbs or Hoveyda-Grubbs catalysts), solvent, temperature, and concentration. drughunter.comnih.gov Challenges in RCM include potential catalyst poisoning, the formation of dimeric impurities, and the need for dilute reaction conditions to favor intramolecular cyclization. drughunter.com
Beyond RCM, vinylcyclopropanes can also participate in other types of cycloadditions, such as [3+2] cycloadditions, to form five-membered rings. pku.edu.cn These reactions can be catalyzed by transition metals like rhodium and provide access to complex bicyclic structures. pku.edu.cn
Electrophilic and Radical Mediated Transformations
The double bond of the vinyl group is susceptible to attack by both electrophiles and radicals. Electrophilic addition reactions can introduce a variety of functional groups across the double bond.
Radical reactions involving the vinyl group are also of significant interest. mdpi.com For example, radical additions to alkenes are crucial steps in the biosynthesis of prostaglandins (B1171923) from arachidonic acid. libretexts.org In a laboratory setting, controlling the reactivity of radical species can be challenging, but enzyme-catalyzed radical reactions in biological systems demonstrate exquisite control. libretexts.org Asymmetric radical reactions, often employing chiral catalysts, have been developed to achieve high enantioselectivity in the formation of new stereocenters. mdpi.com
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group of this compound exhibits the typical reactivity of this functional group. msu.edu It can be deprotonated by a base to form a carboxylate salt. The carboxyl group can also undergo esterification with alcohols, typically under acidic conditions or through activation of the carboxylic acid. Amide bond formation can be achieved by reacting the carboxylic acid with an amine, usually in the presence of a coupling agent.
Reduction of the carboxylic acid group to a primary alcohol can be accomplished using strong reducing agents like diborane, while partial reduction to an aldehyde is not directly possible. msu.edu The carboxylic acid can also be converted to an acyl halide using reagents such as thionyl chloride or phosphorus pentachloride, providing a more reactive intermediate for further transformations. msu.edu
Derivatization to Esters, Amides, and Other Functional Groups
The carboxylic acid moiety of this compound and its derivatives serves as a versatile handle for the synthesis of various functionalized compounds, most notably esters and amides. These derivatization reactions are crucial for modulating the compound's properties and for its incorporation into larger, more complex molecular architectures.
The synthesis of esters, such as methyl and ethyl esters, is a common strategy. For instance, in the context of synthesizing derivatives of the closely related (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA), a key building block for hepatitis C virus (HCV) protease inhibitors, esterification is a fundamental step. The ethyl ester of vinyl-ACCA has been shown to exhibit greater stability towards base-induced polymerization compared to the methyl ester. The preparation of these esters often involves standard esterification procedures, though specific conditions can be optimized to improve yields and minimize side reactions. A notable method involves the use of N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide for coupling the carboxylic acid with an alcohol in an organic solvent.
The conversion of this compound and its analogues to amides is another critical transformation. This is often achieved by first activating the carboxylic acid, for example, by converting it into an acid chloride or by using a coupling agent, followed by reaction with an appropriate amine. A specific example includes the amidation of a vinylcyclopropanecarboxylic ester derivative with sodium formamide, which yields a stable benzylidene-protected primary amide. This transformation is significant in the synthesis of precursors for antiviral agents. The general approach for amide synthesis from carboxylic acids can involve various reagents and conditions, as outlined in the table below.
| Reagent/Method | Description |
| Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Converts the carboxylic acid to the more reactive acid chloride, which then readily reacts with an amine. |
| Carbodiimides (e.g., DCC, EDAC) | Promotes the direct coupling of the carboxylic acid with an amine. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) is particularly useful for reactions in aqueous solutions. amanote.com |
| Peptide Coupling Reagents (e.g., HBTU, HATU) | These reagents are highly efficient for amide bond formation, minimizing racemization and side reactions, especially in peptide synthesis. |
| Transesterification followed by Aminolysis | The carboxylic acid is first converted to an ester, which is then reacted with an amine to form the amide. |
Beyond simple esters and amides, the carboxylic acid group can be transformed into other functionalities. For example, it can be converted into acyl hydrazides or hydroxamic acids. amanote.com Another strategic derivatization involves the coupling of the carboxylic acid with a half-protected diamine, such as mono-N-(t-BOC)-propylenediamine. amanote.com Subsequent removal of the tert-butyloxycarbonyl (t-BOC) protecting group yields a primary amine, effectively converting the carboxylic acid into an amino functional group. amanote.com This extends the synthetic utility of the this compound scaffold.
Cascade and Tandem Reactions Utilizing the Compound's Unique Structural Features
The concurrent presence of a strained cyclopropane ring and a reactive vinyl group in this compound and its derivatives provides a platform for a variety of cascade and tandem reactions. These reactions, often triggered by the ring strain of the cyclopropane, can lead to the rapid construction of complex molecular frameworks.
One of the most characteristic reactions of vinylcyclopropanes is the vinylcyclopropane-cyclopentene rearrangement . This thermally or photochemically induced ring expansion converts the vinylcyclopropane moiety into a cyclopentene ring. wikipedia.org While this rearrangement often requires high temperatures, the introduction of certain substituents can lower the activation barrier. wikipedia.org
More sophisticated cascade reactions have been developed that harness the reactivity of both the vinyl and cyclopropane functionalities in a single, orchestrated sequence. These reactions are often catalyzed by transition metals or initiated by other reagents.
A notable example is the bromenium-catalyzed tandem ring-opening/cyclization of vinylcyclopropanes. nih.gov In this process, an in-situ generated bromenium species initiates the ring-opening of the cyclopropane, which is followed by a Ritter-type reaction and a subsequent tandem cyclization to afford chiral bicyclic amidines. nih.gov This represents a [3+2+1] cascade cyclization. nih.gov
Photoinduced cascade reactions have also been explored. For instance, a visible-light-mediated difluoroalkylative ring-opening of vinyl cyclopropanes has been reported. acs.org This reaction proceeds via a radical mechanism involving a halogen-atom transfer (XAT) process, leading to the formation of allylic difluoroalkylated derivatives. acs.orgresearchgate.net
Furthermore, tandem 1,6-addition/cyclization/vinylcyclopropane rearrangement sequences have been developed for vinylogous para-quinone methides bearing a vinylcyclopropane unit. rsc.orgrsc.org This metal-free process, occurring at low temperatures, allows for the efficient construction of spiro[4.5]cyclohexadienones. rsc.orgrsc.org
The following table summarizes selected cascade and tandem reactions involving the vinylcyclopropane scaffold, highlighting the diversity of transformations and the resulting molecular structures.
| Reaction Type | Catalyst/Reagent | Key Transformation | Product Type |
| Bromenium-Catalyzed Tandem Ring-Opening/Cyclization nih.gov | Bromenium species (in-situ) | [3+2+1] Cascade cyclization | Chiral Bicyclic Amidines |
| Photoinduced Difluoroalkylative Ring-Opening acs.org | Visible light, Photocatalyst (e.g., Eosin-Y) | Radical-mediated ring-opening and difluoroalkylation | Allylic Difluoroalkylated Derivatives |
| Tandem 1,6-Addition/Cyclization/VCP Rearrangement rsc.orgrsc.org | Metal-free, low temperature | 1,6-addition, cyclization, and vinylcyclopropane rearrangement | Spiro[4.5]cyclohexadienones |
| Rhodium-Catalyzed [3+2] Cycloaddition pku.edu.cn | [Rh(dppm)]SbF₆ | Vinylcyclopropane acts as a three-carbon synthon | Bicyclo[4.3.0]nonane derivatives |
| Thermal [2+2] Cycloaddition followed by Rearrangement wikipedia.org | Heat | Initial [2+2] cycloaddition followed by rearrangement | Seven-membered ring systems |
These examples underscore the synthetic potential embedded within the this compound structure. The ability to trigger and control these elegant cascade reactions opens avenues for the efficient synthesis of diverse and complex molecular architectures that would be challenging to access through more traditional synthetic approaches. The interplay between the strained ring and the adjacent pi-system remains a fertile ground for the discovery of new and powerful chemical transformations.
Applications of 2 Vinylcyclopropanecarboxylic Acid As a Key Synthetic Intermediate
In the Construction of Complex Organic Scaffolds
The inherent strain and reactivity of the vinylcyclopropane (B126155) moiety make 2-vinylcyclopropanecarboxylic acid an excellent starting material for the synthesis of a variety of complex organic scaffolds. The vinyl group can participate in a range of chemical transformations, including cycloadditions, rearrangements, and transition metal-catalyzed cross-coupling reactions. These reactions, often proceeding with high stereoselectivity, allow for the efficient construction of intricate carbocyclic and heterocyclic frameworks that are prevalent in natural products and pharmaceutically active compounds.
One of the key applications of vinylcyclopropanes is their ability to undergo ring-opening reactions to generate dipoles, which can then be trapped by various reagents to form larger ring systems. This strategy has been successfully employed in the synthesis of cyclopentanes with a high degree of stereocontrol. rsc.org The reactivity of the vinylcyclopropane unit allows for the generation of diverse molecular complexity from a relatively simple starting material, underscoring its importance as a building block in synthetic organic chemistry. rsc.org
As a Building Block for Non-Proteinogenic Amino Acids and Peptidomimetics
Non-proteinogenic amino acids (npAAs), which are not found in the standard genetic code, are of significant interest in medicinal chemistry due to their ability to impart unique structural and functional properties to peptides and other bioactive molecules. frontiersin.org this compound serves as a crucial precursor for the synthesis of a specific class of npAAs, namely (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) and its derivatives. acs.orgbohrium.com These sterically constrained amino acids are essential pharmacophoric units in a new generation of highly potent drugs. bohrium.com
The incorporation of vinyl-ACCA into peptides can induce conformational constraints, leading to enhanced metabolic stability and improved biological activity. The synthesis of these tailor-made amino acids often involves the asymmetric synthesis or resolution of racemic mixtures of this compound derivatives. researchgate.netresearchgate.net The development of scalable and efficient methods for the preparation of enantiomerically pure vinyl-ACCA is a testament to the high demand for this unique building block in the pharmaceutical industry. bohrium.comresearchgate.netresearchgate.net
Strategic Precursor in the Synthesis of Specific Bioactive Compound Classes (e.g., Antiviral Agents)
The utility of this compound as a synthetic intermediate is prominently demonstrated in its application as a key building block for a specific class of antiviral agents. nih.gov In particular, derivatives of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) are integral components of potent inhibitors of the hepatitis C virus (HCV) NS3 protease. acs.orgnih.govacs.org
The synthesis of these antiviral compounds relies on the availability of enantiomerically pure vinyl-ACCA derivatives. acs.org A common synthetic strategy involves the dialkylation of a glycine (B1666218) Schiff base with trans-1,4-dibromo-2-butene to produce a racemic form of vinyl-ACCA. acs.orgnih.gov This racemic mixture is then resolved, often through enzymatic hydrolysis, to yield the desired (1R,2S) enantiomer with high enantiomeric excess. researchgate.netnih.govacs.org The development of scalable processes for the production of these key intermediates has been crucial for the advancement of new HCV therapies. nih.govacs.org The successful application of this compound derivatives in the synthesis of these antiviral agents highlights the compound's strategic importance in medicinal chemistry. researchgate.netnih.gov
Role in Advanced Organic Synthesis Methodologies and Catalysis
The unique reactivity of this compound and its derivatives has also played a role in the development of advanced organic synthesis methodologies and catalytic processes. The strain of the cyclopropane (B1198618) ring and the presence of the vinyl group allow for a variety of transformations that can be controlled by specific catalysts, leading to highly selective and efficient reactions.
One notable advancement is the development of asymmetric synthetic routes to (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) using chiral catalysts. nih.gov For instance, an advanced procedure has been developed that utilizes a novel axially chiral Ni(II) complex of a glycine Schiff base. researchgate.netnih.gov This method involves a two-step SN2 and SN2' alkylation that proceeds with excellent yields and diastereoselectivity, providing a practical and scalable route to this pharmaceutically important amino acid. researchgate.netnih.gov
Theoretical and Computational Studies on 2 Vinylcyclopropanecarboxylic Acid and Its Reactivity
Electronic Structure and Bonding Analysis
The electronic structure of 2-vinylcyclopropanecarboxylic acid is characterized by a unique amalgamation of bonding types. The cyclopropane (B1198618) ring possesses "bent" or "Walsh" orbitals, which have a higher p-character than typical sp³-hybridized carbons. This feature imparts a degree of unsaturation to the ring, allowing it to interact electronically with adjacent pi-systems.
Conformational Analysis and Stereochemical Insights
The presence of the vinyl and carboxylic acid substituents on the cyclopropane ring gives rise to a complex conformational landscape. Rotation around the single bonds connecting these groups to the ring leads to various conformers with different energies.
A key aspect of the conformational analysis of this compound is the internal rotation around the C-C bond linking the cyclopropane ring and the vinyl group, as well as the C-C bond to the carboxylic acid. DFT B3LYP calculations have been effectively used to study these rotations in related molecules like vinylcyclopropane (B126155) and cyclopropanecarboxylic acid. researchgate.net For vinylcyclopropane, the two stable conformations are the s-trans and gauche forms. researchgate.net The s-trans conformer, where the vinyl group is oriented away from the ring, is generally found to be the most stable.
Similarly, for cyclopropanecarboxylic acid, computational studies reveal different conformational preferences. The application of these findings to this compound suggests a number of possible low-energy conformers depending on the relative orientations of the vinyl and carboxylic acid groups. These conformational preferences are critical in determining the stereochemical outcome of reactions involving this molecule.
| Parameter | Vinylcyclopropane (VCP) | Cyclopropanecarboxaldehyde (CPAL) | Cyclopropanecarboxylic acid |
| Computational Method | DFT B3LYP | DFT B3LYP | DFT B3LYP |
| Basis Sets | Triple split-valence with polarization and diffuse functions | Triple split-valence with polarization and diffuse functions | Triple split-valence with polarization and diffuse functions |
| Key Finding | The general features of the B3LYP internal rotation potential energy curves are in line with experiment. | Discrepancies between B3LYP and experimental relative energy values for stationary points are generally within 0.7 kcal/mol. | Analysis of conjugative interaction between the quasi-π Walsh orbital of the cyclopropane ring and the π-orbital of the substituents. |
Table 1: Summary of a DFT B3LYP study on the internal rotations of vinylcyclopropane, cyclopropanecarboxaldehyde, and cyclopropanecarboxylic acid. researchgate.net
Computational Modeling of Reaction Mechanisms and Energy Profiles
Computational modeling has proven to be an invaluable tool for investigating the mechanisms of reactions involving vinylcyclopropanes. The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions, which can be initiated thermally, photochemically, or by catalysts.
For this compound, a prominent reaction pathway is the vinylcyclopropane-cyclopentene rearrangement. Computational studies on the parent vinylcyclopropane have shown that this rearrangement can proceed through a diradical intermediate. acs.orgacs.org The activation energy for the rearrangement of unsubstituted vinylcyclopropane has been measured to be 51.7 ± 0.5 kcal/mol, which corresponds to the estimated energy to form the diradical intermediate. acs.org
DFT calculations can map the potential energy surface for such reactions, identifying transition states and intermediates. This allows for the determination of activation barriers and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics. For instance, in the rearrangement of vinylcyclopropane, computational models can distinguish between different stereochemical pathways and predict the major products. acs.org The presence of the carboxylic acid group in this compound is expected to influence the stability of the intermediates and transition states, thereby affecting the reaction pathway and outcome.
Prediction of Reactivity and Selectivity in Novel Transformations
Computational chemistry is increasingly used to predict the reactivity and selectivity of molecules in novel chemical transformations. For this compound, this can involve predicting its behavior in cycloaddition reactions, ring-opening reactions with various reagents, or reactions involving the carboxylic acid functionality.
Methods such as the calculation of global electrophilicity and nucleophilicity indices, derived from the HOMO and LUMO energies, can provide a quantitative measure of a molecule's reactivity. peerj.com A higher global electrophilicity index suggests a greater reactivity towards nucleophiles. peerj.com For this compound, these indices can help predict whether it will act as an electrophile or a nucleophile in a given reaction.
Synthesis and Utility of Structurally Modified Derivatives and Analogues of 2 Vinylcyclopropanecarboxylic Acid
Modification of the Carboxylic Acid Group (e.g., Esters, Amides, Sulfonamides)
The carboxylic acid functional group is a primary site for chemical modification, enabling the synthesis of various derivatives such as esters and amides. These modifications are often crucial for subsequent synthetic steps, including stereoselective resolutions and coupling reactions.
Esters: Esterification of 2-vinylcyclopropanecarboxylic acid and its analogues is a common and critical transformation. The synthesis of the important intermediate (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) often proceeds through its ester derivatives. A scalable process begins with the dialkylation of a glycine (B1666218) ethyl ester Schiff base using trans-1,4-dibromo-2-butene. nih.govresearchgate.net This produces the racemic ethyl ester of vinyl-ACCA.
For certain applications, such as enzymatic resolutions, the corresponding methyl ester is preferred due to faster hydrolysis rates. researchgate.net The methyl ester can be readily prepared from the ethyl ester via transesterification using sodium methoxide (B1231860) in methanol. researchgate.net
Amides: Amide derivatives are synthesized by reacting the carboxylic acid or its activated forms (like esters or acid chlorides) with primary or secondary amines. While direct condensation of a carboxylic acid and an amine is challenging due to acid-base neutralization, various modern catalytic methods have been developed. One-pot protocols using boronic acid catalysts or ruthenium catalysts with acetylenes can facilitate the direct conversion of carboxylic acids to amides with high efficiency and broad substrate scope. nih.govorganic-chemistry.org Alternatively, the synthesized esters of this compound can be converted to amides via aminolysis.
Sulfonamides: Sulfonamides are not direct derivatives of carboxylic acids but are sometimes considered as bioisosteres of amides or carboxylic acids in medicinal chemistry. The synthesis of vinyl sulfonamides does not proceed from the carboxylic acid but through distinct chemical pathways. A common method is the Horner-Wadsworth-Emmons reaction between an aldehyde and a diphenylphosphorylmethanesulfonamide reagent. nih.gov This reaction typically yields the trans (E) isomer with high stereoselectivity. nih.gov Therefore, while a sulfonamide group can be part of an analogue, it is incorporated by replacing the carboxylic acid moiety through a separate synthetic design rather than by direct chemical modification of the acid group.
Substitutions on the Cyclopropane (B1198618) Ring
Introducing substituents onto the cyclopropane ring profoundly influences the molecule's stereochemistry, reactivity, and biological profile. A range of substituted analogues has been synthesized, with modifications at various positions of the three-membered ring.
The most prominent example is the introduction of an amino group at the C1 position, leading to 1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA), a key building block for hepatitis C virus (HCV) protease inhibitors. nih.govacs.org Its synthesis is typically achieved through the alkylation of a glycine Schiff base with an appropriate dihalide, such as trans-1,4-dibromo-2-butene, which forms the cyclopropane ring. nih.govresearchgate.net
Other substitutions have also been explored:
Alkyl Groups: Analogues bearing alkyl groups, such as 2,2-dimethylcyclopropanecarboxylic acid, are precursors to important compounds like Cilastatin, an inhibitor of dehydropeptidase-I. researchgate.netcjcatal.com The synthesis can be achieved via the cyclopropanation of an alkene like 2-methylpropene. researchgate.net
Aryl Groups: Phenyl-substituted derivatives, like (±)-trans-2-phenylcyclopropanecarboxylic acid, can be prepared from precursors like trans-cinnamic acid. researchgate.net These arylcyclopropane amino acids are key intermediates for various drugs. researchgate.net
Halogens: Fluorinated analogues, such as 2-fluorocyclopropanecarboxylic acid, have been synthesized. google.com One multi-step method involves the cyclopropanation of 1-fluoro-1-benzenesulfonylethylene with ethyl diazoacetate, followed by further transformations. google.com
| Substituent | Example Compound | Synthetic Precursor(s) | Significance/Application |
|---|---|---|---|
| Amino | 1-Amino-2-vinylcyclopropanecarboxylic acid | Glycine Schiff base, trans-1,4-dibromo-2-butene | Key intermediate for HCV protease inhibitors. nih.govacs.org |
| Dimethyl | 2,2-Dimethylcyclopropanecarboxylic acid | 2-Methylpropene, ethyl diazoacetate | Precursor for Cilastatin. researchgate.net |
| Phenyl | (±)-trans-2-Phenylcyclopropanecarboxylic acid | trans-Cinnamic acid | Intermediate for various pharmaceuticals. researchgate.net |
| Fluoro | 2-Fluorocyclopropanecarboxylic acid | 1-Fluoro-1-benzenesulfonylethylene, ethyl diazoacetate | Fluorinated analogue for potential applications. google.com |
Alterations of the Vinyl Moiety
Modification of the vinyl side chain offers another avenue for creating structural diversity. This can be achieved by altering the starting materials used in the cyclopropanation reaction or by subsequent chemical transformation of the vinyl group itself.
The standard synthesis of the 2-vinylcyclopropane core involves a cyclopropanation reaction with a C4 unit like trans-1,4-dibromo-2-butene. nih.gov By substituting this reagent with a homologous or substituted variant, the resulting vinyl group can be altered. For instance, using a substituted 1,4-dihalobut-2-ene derivative would lead to a correspondingly substituted alkenyl side chain. Analogues such as 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid, a key component of pyrethroid insecticides, are well-known examples of such modifications. nist.gov
Furthermore, the vinyl group can be chemically transformed. A notable reaction is oxidative cleavage via ozonolysis. In one synthetic route, the vinyl group of a protected Boc amino ester was cleaved using osmium tetroxide and sodium periodate (B1199274) to furnish a synthetically useful aldehyde. researchgate.net
Chiral Analogues and their Advanced Stereoselective Synthesis
For many pharmaceutical applications, controlling the stereochemistry of the this compound core is paramount. The (1R,2S) stereoisomer of 1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) is a crucial intermediate for several antiviral drugs. nih.govacs.org Consequently, advanced stereoselective synthetic methods have been developed to obtain this specific enantiomer in high purity. These methods primarily involve the resolution of a racemic mixture or direct asymmetric synthesis.
A common strategy begins with the synthesis of a racemic ester of vinyl-ACCA, which is then resolved.
Enzymatic Resolution: This highly efficient method utilizes enzymes that selectively act on one enantiomer.
Esterases: The esterase Alcalase 2.4L is used on a multi-kilogram scale to selectively hydrolyze the (1R,2S)-ester from a racemic mixture of methyl or ethyl esters, leaving the unreacted (1S,2R)-ester. nih.gov This method can deliver the desired acid in over 99% enantiomeric excess (ee). nih.gov
Lipases: Lipases such as Novozyme 435 have also been shown to be effective for the asymmetric hydrolysis of racemic cyclopropane esters, achieving high yields and enantiomeric excess. cjcatal.com
Asymmetric Synthesis: These methods aim to create the desired stereoisomer directly, avoiding a resolution step. One reported approach involves the asymmetric dialkylation of a glycine Schiff base that is coordinated to a nickel(II) metal center complexed with a chiral ligand derived from (R)-proline. researchgate.net This method provides a direct route to the enantiomerically enriched product.
| Method | Key Reagent(s) | Substrate | Outcome | Reference(s) |
|---|---|---|---|---|
| Enzymatic Resolution | Alcalase 2.4L (Esterase) | Racemic methyl/ethyl ester of vinyl-ACCA | Selective hydrolysis of (1R,2S)-ester; >99% ee achieved. | nih.govresearchgate.net |
| Chemical Resolution | di-p-toluoyl-D-tartaric acid | Racemic 1-amino-2-vinylcyclopropane-carboxylic acid | Formation of diastereomeric salts for enrichment. | nih.gov |
| Asymmetric Synthesis | Ni(II) complex with (R)-proline-derived ligand | Glycine Schiff base, trans-1,4-dibromo-2-butene | Direct synthesis of enantiomerically enriched vinyl-ACCA. | researchgate.net |
Future Directions and Emerging Research in 2 Vinylcyclopropanecarboxylic Acid Chemistry
Development of Novel Catalytic Asymmetric Syntheses
The synthesis of enantiomerically pure 2-vinylcyclopropanecarboxylic acid derivatives is of paramount importance, particularly for their application in pharmaceuticals. A significant area of ongoing research is the development of novel catalytic asymmetric syntheses that offer high yields, excellent enantioselectivity, and operational simplicity.
One promising approach involves the use of chiral catalysts to control the stereochemical outcome of the cyclopropanation reaction. For instance, researchers have developed advanced methods for the asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA), a crucial component of antiviral agents. researchgate.netnih.gov These methods often employ nickel(II) complexes of glycine (B1666218) Schiff bases with axially chiral ligands. researchgate.netnih.gov The reaction proceeds through a sequential SN2 and SN2' alkylation/cyclization pathway, affording the desired product with high diastereoselectivity and in good yields. researchgate.netrsc.org The scalability of these methods is a key advantage for practical applications. researchgate.netrsc.org
Another strategy focuses on the catalytic asymmetric ring-opening of vinylcyclopropanes, which provides access to a variety of chiral molecules. researchgate.net While cycloaddition reactions of vinylcyclopropanes are well-established, the development of new catalytic asymmetric ring-opening strategies remains an area with significant potential for growth. researchgate.net
Future efforts in this area will likely concentrate on the design and application of new chiral ligands and catalysts to broaden the substrate scope and improve the efficiency and selectivity of these asymmetric transformations. The development of processes that are both scalable and utilize readily available, inexpensive starting materials is also a key consideration for industrial applications. acs.orgnih.govresearchgate.net
Exploration of Unprecedented Reactivity Modes and Transformations
The unique structural features of 2-vinylcyclopropanecarboxylic acids, namely the strained three-membered ring coupled with a reactive vinyl group, give rise to a rich and diverse reactivity profile. A key focus of future research is the exploration of unprecedented reactivity modes and the discovery of novel chemical transformations.
Vinylcyclopropanes are recognized as versatile building blocks in organic synthesis due to their ability to undergo a variety of ring-opening and cycloaddition reactions. researchgate.net Researchers are actively investigating new ways to harness the strain energy of the cyclopropane (B1198618) ring to drive unique chemical transformations. For example, novel Lewis acid-catalyzed [3+2] cyclodimerizations of donor-acceptor cyclopropanes have been reported, where the cyclopropane contributes two carbon atoms to the newly formed ring, leading to polyfunctionalized cyclopentanes. researchgate.net
Furthermore, the development of new classes of highly activated donor-acceptor cyclopropanes bearing a single, vinylogous acceptor has opened up new avenues for cycloaddition reactions with a wide range of substrates, including aldehydes, ketones, and nitriles. researchgate.net The diastereoselectivity of these reactions can often be controlled by the choice of a Brønsted or Lewis acid catalyst. researchgate.net
Future investigations will likely delve deeper into the mechanistic details of these transformations to enable better control over reaction outcomes. The discovery of entirely new reaction pathways that exploit the unique electronic and steric properties of this compound and its derivatives is a significant goal. This could lead to the synthesis of novel molecular architectures that are not easily accessible through conventional synthetic methods.
Integration into Sustainable and Green Chemistry Processes
One key aspect of this is the development of catalytic processes that can replace stoichiometric reagents, thereby reducing waste and improving atom economy. The use of biocatalysis, for instance, offers a highly selective and environmentally friendly approach to the synthesis of chiral molecules. nih.gov Enzymes can operate under mild reaction conditions and often exhibit exquisite chemo-, regio-, and enantioselectivity, making them ideal catalysts for the synthesis of complex molecules like derivatives of this compound. nih.gov For example, the enzymatic resolution of racemic vinyl-ACCA derivatives using esterases has been successfully employed in scalable processes. acs.orgnih.govresearchgate.net
Another important consideration is the use of renewable feedstocks and the development of solvent-free or "on-water" reaction conditions. colab.wsnih.gov Research into converting biomass, such as cashew nut shell liquid, into valuable bioactive compounds represents a move towards a more sustainable chemical industry. nih.gov
Computational Design and Predictive Modeling for New Applications
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. nih.gov In the context of this compound, these methods are being used to understand its reactivity, predict the outcomes of chemical reactions, and design new molecules with specific properties.
Computational approaches, such as structure-guided design and machine learning, can be used to predict the effects of structural modifications on the biological activity or chemical reactivity of this compound derivatives. nih.govmdpi.com For example, molecular docking studies can help in understanding the binding modes of these compounds with biological targets like enzymes, which is crucial for the design of new drugs. mdpi.com
Predictive modeling can also aid in the development of new catalytic systems. By simulating the reaction mechanism, researchers can gain insights into the factors that control selectivity and reactivity, which can then be used to design more efficient catalysts. nih.gov This computational pre-screening can significantly reduce the experimental effort required to optimize a reaction.
Q & A
Q. What are the key considerations in selecting catalysts for functionalizing this compound?
- Methodological Answer : Transition metals (e.g., Pd for cross-coupling) must tolerate the strained cyclopropane ring. Ligand design (e.g., bulky phosphines) prevents catalyst poisoning by the carboxylic acid group. Screen solvents (e.g., DMF vs. THF) for compatibility with both catalyst and substrate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
